molecular formula C16H14N2O3S2 B1417541 4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide CAS No. 320423-88-9

4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide

Cat. No.: B1417541
CAS No.: 320423-88-9
M. Wt: 346.4 g/mol
InChI Key: AFYAZUJOYKGCKI-UHFFFAOYSA-N
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Description

4-Hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda6,1-benzothiazine-3-carbothioamide is a complex organic compound belonging to the benzothiazine class. This compound features a benzothiazine core with multiple functional groups, including hydroxyl, methyl, dioxo, and carbothioamide groups, making it a versatile molecule in various chemical and biological applications.

Biochemical Analysis

Biochemical Properties

4-Hydroxy-1-Methyl-2,2-Dioxo-N-Phenyl-1,2-Dihydro-2λ6,1-Benzothiazine-3-Carbothioamide plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activity. It interacts with various enzymes, including cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. The compound inhibits the activity of COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins . Additionally, it interacts with proteins involved in pain signaling pathways, contributing to its analgesic properties .

Cellular Effects

The effects of 4-Hydroxy-1-Methyl-2,2-Dioxo-N-Phenyl-1,2-Dihydro-2λ6,1-Benzothiazine-3-Carbothioamide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly those involved in inflammation and pain. The compound affects gene expression by downregulating the expression of pro-inflammatory cytokines and upregulating anti-inflammatory genes . Furthermore, it impacts cellular metabolism by altering the production of metabolic intermediates involved in the inflammatory response .

Molecular Mechanism

At the molecular level, 4-Hydroxy-1-Methyl-2,2-Dioxo-N-Phenyl-1,2-Dihydro-2λ6,1-Benzothiazine-3-Carbothioamide exerts its effects through several mechanisms. It binds to the active site of COX enzymes, inhibiting their activity and preventing the conversion of arachidonic acid to prostaglandins . This inhibition leads to a decrease in inflammation and pain. Additionally, the compound modulates the activity of transcription factors involved in gene expression, leading to changes in the expression of inflammatory mediators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Hydroxy-1-Methyl-2,2-Dioxo-N-Phenyl-1,2-Dihydro-2λ6,1-Benzothiazine-3-Carbothioamide change over time. The compound exhibits stability under physiological conditions, maintaining its activity for extended periods . It undergoes degradation over time, leading to a gradual decrease in its efficacy. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in reducing inflammation and pain .

Dosage Effects in Animal Models

The effects of 4-Hydroxy-1-Methyl-2,2-Dioxo-N-Phenyl-1,2-Dihydro-2λ6,1-Benzothiazine-3-Carbothioamide vary with different dosages in animal models. At low doses, the compound effectively reduces inflammation and pain without causing significant adverse effects . At higher doses, it can lead to toxicity and adverse effects, including gastrointestinal disturbances and liver toxicity . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses.

Metabolic Pathways

4-Hydroxy-1-Methyl-2,2-Dioxo-N-Phenyl-1,2-Dihydro-2λ6,1-Benzothiazine-3-Carbothioamide is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities, contributing to the overall effects of the compound. The compound also affects metabolic flux by altering the levels of key metabolites involved in inflammation and pain .

Transport and Distribution

Within cells and tissues, 4-Hydroxy-1-Methyl-2,2-Dioxo-N-Phenyl-1,2-Dihydro-2λ6,1-Benzothiazine-3-Carbothioamide is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound accumulates in specific tissues, particularly those involved in the inflammatory response, such as the liver and kidneys . Its localization and accumulation are crucial for its therapeutic effects.

Subcellular Localization

The subcellular localization of 4-Hydroxy-1-Methyl-2,2-Dioxo-N-Phenyl-1,2-Dihydro-2λ6,1-Benzothiazine-3-Carbothioamide plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in inflammation and pain signaling . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda6,1-benzothiazine-3-carbothioamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature, pH, and reaction time to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, 4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda6,1-benzothiazine-3-carbothioamide can be employed in the study of enzyme inhibitors or as a probe in biochemical assays.

Medicine: This compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its structural complexity and functional groups may contribute to its activity against various biological targets.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties may enhance the performance and stability of these materials.

Comparison with Similar Compounds

  • 2,2-Dioxo-1,2-dihydro-1-benzothiazine-3-carboxamides

  • 4-Hydroxy-1-methyl-2,2-dioxo-N-(1,3-thiazol-2-yl)-1H-benzothiazine-3-carboxamides

Uniqueness: 4-Hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda6,1-benzothiazine-3-carbothioamide stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-2λ6,1-benzothiazine-3-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S2/c1-18-13-10-6-5-9-12(13)14(19)15(23(18,20)21)16(22)17-11-7-3-2-4-8-11/h2-10,19H,1H3,(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYAZUJOYKGCKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(S1(=O)=O)C(=S)NC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001133703
Record name 1H-2,1-Benzothiazine-3-carbothioamide, 4-hydroxy-1-methyl-N-phenyl-, 2,2-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001133703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320423-88-9
Record name 1H-2,1-Benzothiazine-3-carbothioamide, 4-hydroxy-1-methyl-N-phenyl-, 2,2-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=320423-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-2,1-Benzothiazine-3-carbothioamide, 4-hydroxy-1-methyl-N-phenyl-, 2,2-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001133703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide
Reactant of Route 2
4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide
Reactant of Route 3
Reactant of Route 3
4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide
Reactant of Route 4
4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide
Reactant of Route 5
4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide
Reactant of Route 6
4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide

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